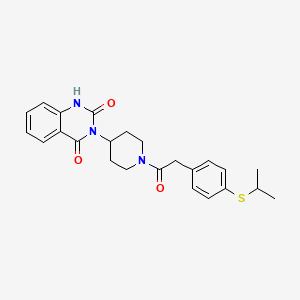
3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound that exhibits a complex structure It contains quinazoline and piperidine rings, with additional substituents that lend unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" typically involves multi-step procedures starting from commercially available precursors. The process may include:
Formation of the Quinazoline Ring: This is often achieved by cyclization reactions involving anthranilic acid derivatives.
Attachment of Piperidine: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Incorporation of the Isopropylthio Group: This step might involve thiol-ene reactions or nucleophilic substitution with isopropylthiol.
Final Assembly: The various fragments are coupled under conditions that promote the formation of amide or ester linkages.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of the reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow synthesis techniques, which offer advantages in terms of scalability and safety, could be particularly useful.
化学反应分析
Types of Reactions
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" can undergo various types of chemical reactions:
Oxidation: This could occur at the isopropylthio group, forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazoline moiety might be reduced to hydroxyl groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products of these reactions depend on the specific pathways:
Sulfoxides or Sulfones: from oxidation.
Alcohol Derivatives: from reduction.
Halogenated Derivatives: from substitution reactions.
科学研究应用
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into its biological activity.
Industry: Utilized in the development of novel materials with unique chemical properties.
作用机制
Mechanism by Which It Exerts Its Effects
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.
Molecular Targets and Pathways Involved
Molecular targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, influencing cellular signaling processes.
相似化合物的比较
Comparison with Other Similar Compounds
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" stands out due to its unique structural features that confer distinct chemical and biological properties. Compared to similar compounds such as:
Quinazoline Derivatives: Often used in anti-cancer therapies.
Piperidine Derivatives: Commonly found in psychoactive drugs and analgesics.
Isopropylthio Substituted Compounds: Known for their role in enhancing lipophilicity and metabolic stability.
List of Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor.
Piperidine: Found in many alkaloids and pharmaceuticals.
Sulfinpyrazone: A drug with similar sulfur-containing substituents.
And there you have it—a detailed dive into the intricacies of this fascinating compound!
属性
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16(2)31-19-9-7-17(8-10-19)15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGCFMAUNTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
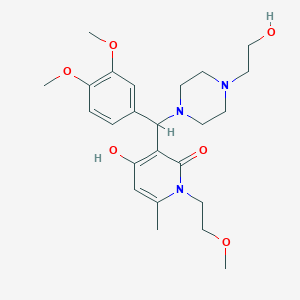
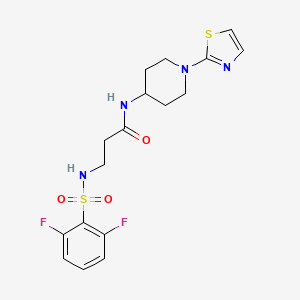
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)
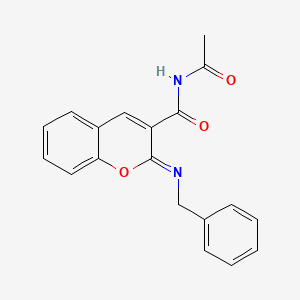
![3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2517137.png)
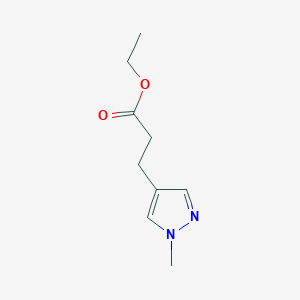
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)
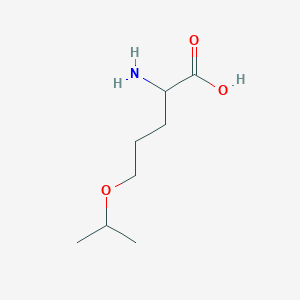
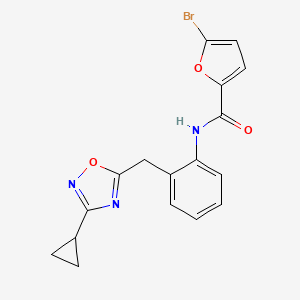
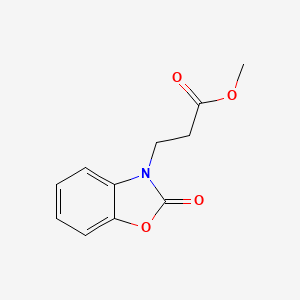
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2517147.png)
